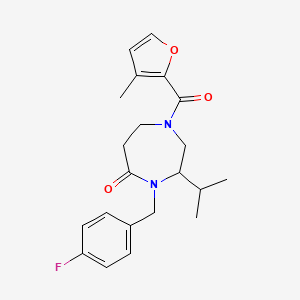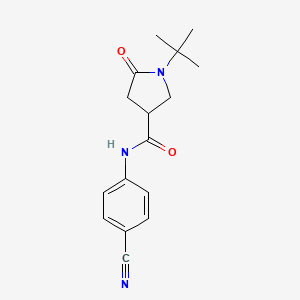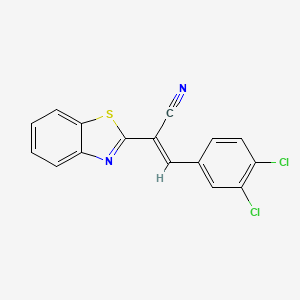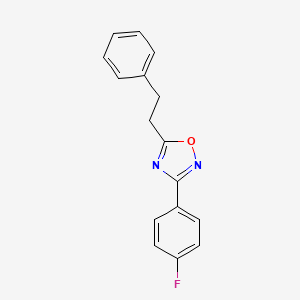
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one, also known as FBFM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FBFM belongs to the class of benzodiazepines, which are widely used as anxiolytics and sedatives. However, FBFM has shown unique properties that make it a promising candidate for further research.
作用機序
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to decrease anxiety-like behavior in animal models, and it has also been shown to increase sleep duration and reduce sleep latency. This compound has also been investigated for its potential as an anticonvulsant and muscle relaxant.
実験室実験の利点と制限
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, which makes it a potent anxiolytic and sedative. It is also relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, this compound has some limitations as well. Its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one. One potential application is in the treatment of anxiety disorders and insomnia. Further studies are needed to determine its efficacy and safety in humans. This compound has also shown potential as an anticonvulsant and muscle relaxant, and further research is needed to explore these applications. Additionally, this compound could be used as a tool for studying the GABA-A receptor and its role in the central nervous system. Overall, this compound has shown promising results in preclinical studies, and further research is needed to determine its full potential.
合成法
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-fluorobenzaldehyde, isopropylamine, and methyl 3-oxo-2-furancarboxylate. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized to achieve high yields and purity.
科学的研究の応用
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one has been studied extensively for its potential applications in neuroscience research. It has been shown to have anxiolytic and sedative effects in animal models, and it has also been investigated for its potential as a treatment for anxiety disorders and insomnia. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-methylfuran-2-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-14(2)18-13-23(21(26)20-15(3)9-11-27-20)10-8-19(25)24(18)12-16-4-6-17(22)7-5-16/h4-7,9,11,14,18H,8,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGMKOHJWSMGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-phenylacrylamide](/img/structure/B5354521.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354526.png)


![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazole-2-carboxamide](/img/structure/B5354561.png)
![N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5354563.png)

![5-[(2-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5354587.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)

![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354612.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5354617.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5354624.png)
